Amlodipine Impurity C Maleate

Descripción general

Descripción

Amlodipine Impurity C Maleate is a chemical compound that is often encountered as an impurity in the synthesis of amlodipine, a widely used antihypertensive and antianginal medication. Amlodipine belongs to the dihydropyridine class of calcium channel blockers, which are known for their ability to relax blood vessels and reduce blood pressure. Impurities like this compound are important to identify and control in pharmaceutical preparations to ensure the safety and efficacy of the final product.

Métodos De Preparación

The preparation of Amlodipine Impurity C Maleate involves several synthetic routes and reaction conditions. One common method involves the reaction of amlodipine with maleic acid under controlled conditions. The process typically includes the following steps:

Synthesis of Amlodipine: Amlodipine is synthesized through a multi-step process involving the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent reactions to form the dihydropyridine ring.

Formation of Amlodipine Maleate: Amlodipine is then reacted with maleic acid to form the maleate salt. This reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pH conditions.

Isolation and Purification: The resulting Amlodipine Maleate is isolated and purified using techniques such as crystallization or chromatography to obtain the desired impurity.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale manufacturing, ensuring high yield and purity.

Análisis De Reacciones Químicas

Amlodipine Impurity C Maleate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the impurity.

Substitution: Substitution reactions involve the replacement of functional groups in the molecule. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the maleate salt and formation of amlodipine and maleic acid.

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Stability in Formulations

Research indicates that the presence of impurities like Amlodipine Impurity C Maleate can affect the stability of pharmaceutical formulations. For instance, formulations containing amlodipine maleate have been shown to maintain stability when mixed with excipients such as microcrystalline cellulose and magnesium stearate. These combinations help reduce the formation of impurities during storage and processing .

| Formulation Component | Role |

|---|---|

| Amlodipine Maleate | Active pharmaceutical ingredient |

| Microcrystalline Cellulose | Stabilizer |

| Magnesium Stearate | Lubricant |

Dosage Forms

Amlodipine maleate can be formulated into various dosage forms, including tablets and capsules. The average particle size of the active ingredient is critical; larger particles (>100 microns) enhance storage stability .

Efficacy in Hypertension

Clinical trials have compared the efficacy of this compound with other forms of amlodipine, such as amlodipine besylate. A study involving Korean patients demonstrated that Amlodipine Maleate was not inferior to Amlodipine Besylate in managing hypertension, showing comparable reductions in systolic blood pressure .

Combination Therapy

The compound may also be utilized in combination therapies with other antihypertensive agents like ACE inhibitors or statins. Such combinations aim to enhance therapeutic outcomes while minimizing side effects associated with higher doses of single agents .

Regulatory Considerations

The regulatory landscape surrounding impurities like this compound emphasizes the need for rigorous testing to ensure that impurity levels remain within acceptable limits (preferably below 2% by weight). This standard is crucial for maintaining the safety profile of pharmaceutical products .

Case Study: Stability Testing

In a stability study involving amlodipine maleate formulations, researchers observed that formulations stored under controlled conditions exhibited minimal degradation over six months, provided that impurity levels were monitored and controlled .

Case Study: Patient Compliance

A multicenter clinical trial indicated high compliance rates among patients using formulations containing amlodipine maleate, with adverse effects reported at similar rates to those seen with other antihypertensive medications .

Mecanismo De Acción

The mechanism of action of Amlodipine Impurity C Maleate is related to its parent compound, amlodipine. Amlodipine works by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle. This inhibition leads to the relaxation of blood vessels, reduced peripheral resistance, and decreased blood pressure. The impurity may exhibit similar effects, although its potency and efficacy may differ.

Comparación Con Compuestos Similares

Amlodipine Impurity C Maleate can be compared with other impurities and related compounds, such as:

Amlodipine Besylate: Another salt form of amlodipine, commonly used in commercial formulations.

Amlodipine Azido Impurity: A related impurity with an azido functional group.

Amlodipine 4-chloro Isomer: An isomeric impurity with a chlorine atom at a different position on the molecule.

Levamlodipine: The enantiomer of amlodipine, which has different pharmacological properties.

The uniqueness of this compound lies in its specific chemical structure and the presence of the maleate salt, which can influence its reactivity and interactions in pharmaceutical formulations.

Actividad Biológica

Amlodipine Impurity C Maleate is a compound associated with the pharmaceutical agent amlodipine, primarily used for treating hypertension and angina. Understanding its biological activity is crucial for ensuring the safety and efficacy of formulations containing amlodipine. This article delves into the biological activity of this compound, highlighting its pharmacological properties, stability, and implications in pharmaceutical formulations.

Chemical Background

Amlodipine is a calcium channel blocker that works by inhibiting calcium influx into vascular smooth muscle and cardiac muscle, leading to vasodilation and reduced blood pressure. Amlodipine maleate is a salt form of amlodipine that enhances its solubility and bioavailability. However, during the synthesis and storage of amlodipine maleate, impurities such as Amlodipine Impurity C may form, which can affect the drug's overall efficacy and safety profile.

Pharmacological Properties

- Calcium Channel Blocking Activity :

- Impurity Formation :

-

Stability Concerns :

- Stability studies have shown that Amlodipine Impurity C can form under specific conditions (e.g., elevated temperature and humidity), which raises concerns about the integrity of pharmaceutical formulations containing amlodipine maleate. The presence of impurities can lead to variations in therapeutic efficacy and potential side effects .

Research Findings

- Case Studies :

- Research conducted on the stability of amlodipine formulations indicated that higher levels of impurities correlate with decreased pharmacological activity. For instance, accelerated stability tests revealed that increased concentrations of Amlodipine Impurity C negatively impacted the drug's effectiveness in lowering blood pressure .

- Comparative Analysis :

Data Tables

| Study Reference | Condition Tested | Result |

|---|---|---|

| Sarveiya et al. | Stability at 40°C/75% RH | Increased impurity levels correlated with reduced efficacy |

| ResearchGate Study | LC-MS analysis | Identified new impurities affecting biological activity |

| Stability Journal | Long-term storage | Significant degradation observed in high humidity conditions |

Propiedades

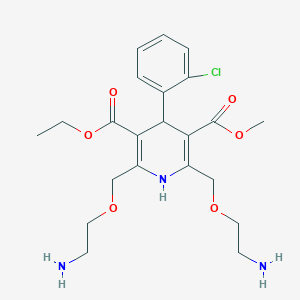

IUPAC Name |

5-O-ethyl 3-O-methyl 2,6-bis(2-aminoethoxymethyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30ClN3O6/c1-3-32-22(28)20-17(13-31-11-9-25)26-16(12-30-10-8-24)19(21(27)29-2)18(20)14-6-4-5-7-15(14)23/h4-7,18,26H,3,8-13,24-25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRYCUURXPBYOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)COCCN)COCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701111401 | |

| Record name | 3-Ethyl 5-methyl 2,6-bis[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701111401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721958-74-3 | |

| Record name | 3-Ethyl 5-methyl 2,6-bis[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=721958-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl 5-methyl 2,6-bis[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701111401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.